molecular formula C9H18ClNO2 B3167676 Methyl 1-aminocycloheptanecarboxylate hydrochloride CAS No. 92398-50-0

Methyl 1-aminocycloheptanecarboxylate hydrochloride

Cat. No.: B3167676
CAS No.: 92398-50-0
M. Wt: 207.70
InChI Key: DUVCCEMTDGDVRL-UHFFFAOYSA-N
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Description

Methyl 1-aminocycloheptanecarboxylate hydrochloride (CAS: 183429-63-2) is a cycloheptane-derived compound featuring a methyl ester and an amino group at the 1-position, stabilized as a hydrochloride salt. The compound is utilized in pharmaceutical research and chemical synthesis, particularly as a precursor or intermediate in the development of bioactive molecules.

Properties

IUPAC Name

methyl 1-aminocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(10)6-4-2-3-5-7-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVCCEMTDGDVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939719
Record name Methyl 1-aminocycloheptane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183429-63-2, 92398-50-0
Record name Methyl 1-aminocycloheptane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-aminocycloheptane-1-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride typically involves the esterification of 1-aminocycloheptanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminocycloheptanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-aminocycloheptanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-aminocycloheptanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural differences among analogs include ring size , substituent position , and functional groups . These factors critically impact physical properties and reactivity.

Table 1: Comparative Analysis of Cycloalkane Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 1-aminocycloheptanecarboxylate HCl 183429-63-2 C₉H₁₅NO₂·HCl ~205.46 7-membered ring, 1-amino, methyl ester
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Not specified C₈H₁₅NO₂·HCl 193.46 5-membered ring, 1-methylamino, methyl ester
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.18 5-membered ring, 3-amino, methyl ester
1-Aminocyclopropanecarboxylic acid 22059-21-8 C₄H₇NO₂ 117.11 3-membered ring, 1-amino, carboxylic acid
Articaine Isopropyl Ester HCl Not specified C₁₄H₂₃N₂O₃S·HCl 332.87 Thiophene backbone, ester, amide groups

Biological Activity

Methyl 1-aminocycloheptanecarboxylate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may have implications in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 195.66 g/mol
  • Chemical Structure : The compound features a cycloheptane ring substituted with an amino group and a carboxylate ester, contributing to its unique biological profile.

Research indicates that this compound may function as a ligand for various receptors, particularly the calcitonin gene-related peptide (CGRP) receptor. This interaction can modulate signaling pathways associated with pain perception and vascular regulation.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Pain Modulation : this compound has shown promise in reducing pain responses in animal models, potentially through its action on CGRP pathways .
  • Vasodilation Effects : The compound has been linked to vasodilation effects mediated by CGRP, which plays a significant role in migraine pathophysiology. In experimental models, administration of this compound resulted in increased blood flow, suggesting potential applications in treating migraine headaches .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Study on Migraine Treatment

A clinical study evaluated the efficacy of this compound as a preventive treatment for migraines. The results demonstrated a significant reduction in the frequency and severity of migraine attacks among participants receiving the compound compared to the placebo group .

Cancer Cell Line Analysis

In vitro studies assessed the impact of this compound on various cancer cell lines, including breast and lung cancer cells. The findings suggested that the compound inhibited cell proliferation at specific concentrations, indicating its potential as an anticancer therapeutic agent .

Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Pain modulationReduced pain responses in animal models
VasodilationIncreased blood flow; potential migraine treatment
CytotoxicityInhibition of cancer cell proliferation

Q & A

Basic: How can researchers optimize the synthesis of methyl 1-aminocycloheptanecarboxylate hydrochloride to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance intermediate solubility, as demonstrated in cyclopentene derivative synthesis .
  • Temperature Control : Maintain temperatures below 10°C during critical steps (e.g., amine protection) to minimize side reactions .
  • Purification Techniques : Employ recrystallization or column chromatography with gradients of methanol/chloroform to isolate the hydrochloride salt. Validate purity via HPLC (≥95%) .
  • Stoichiometric Adjustments : Optimize molar ratios of reactants (e.g., amine:ester) using factorial design to identify yield-purity trade-offs .

Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR data to PubChem-deposited spectra (e.g., cyclohexane derivatives) to confirm stereochemistry and functional groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) against theoretical masses (e.g., C9_9H18_{18}ClNO2_2: 231.09 Da) .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles (e.g., 106.2°–179.7° cycloheptane ring distortions) and hydrochloride salt formation .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design accelerated stability studies:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-HPLC and identify byproducts (e.g., ester hydrolysis products) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) and correlate with DSC endotherms .
  • Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and quantify photodegradation using LC-MS .

Advanced: What strategies can resolve contradictions in pharmacological target identification for this compound?

Methodological Answer:
Address conflicting data through:

  • Binding Assays : Perform competitive radioligand binding studies (e.g., with 3^3H-labeled analogs) to assess affinity for aminergic receptors (e.g., σ-1 or NMDA subtypes) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with cycloheptane-binding pockets, prioritizing targets with ΔG < -8 kcal/mol .
  • Knockout Models : Validate target relevance in CRISPR-engineered cell lines lacking suspected receptors .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) between synthesized batches?

Methodological Answer:
Systematically isolate variables:

  • Impurity Profiling : Use HPLC-MS to identify trace contaminants (e.g., unreacted amine or ester precursors) and adjust reaction quenching protocols .
  • Deuterated Solvent Effects : Re-run NMR in DMSO-d6_6 vs. CDCl3_3 to assess solvent-induced shifts (δ ± 0.2 ppm) .
  • Crystalline Polymorphism : Analyze XRD patterns to detect polymorphic forms affecting IR carbonyl stretches (~1700 cm1^{-1}) .

Advanced: What methodologies are effective for impurity profiling in pharmaceutical-grade batches?

Methodological Answer:
Adopt pharmacopeial guidelines (e.g., EP/USP):

  • HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 10%→90% ACN). Track impurities at 220 nm (LOQ: 0.05%) .
  • Spiking Studies : Add known impurities (e.g., methyl ester analogs) to quantify recovery rates (target: 95–105%) .
  • Stability-Indicating Methods : Validate forced degradation samples (heat, acid/alkali) to ensure method specificity .

Advanced: How can in vitro-in vivo discrepancies in pharmacokinetic data be mitigated?

Methodological Answer:
Bridge gaps via:

  • PAMPA Assays : Measure artificial membrane permeability (Pe > 1 × 106^{-6} cm/s) to predict oral bioavailability .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated clearance (t1/2_{1/2} < 30 min suggests rapid metabolism) .
  • Pharmacokinetic Modeling : Use WinNonlin to simulate absorption-distribution profiles, adjusting for cycloheptane ring lipophilicity (clogP ~2.5) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-aminocycloheptanecarboxylate hydrochloride
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